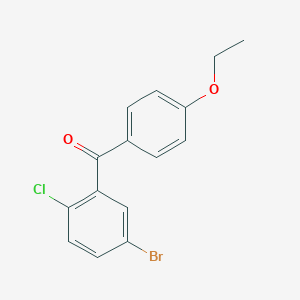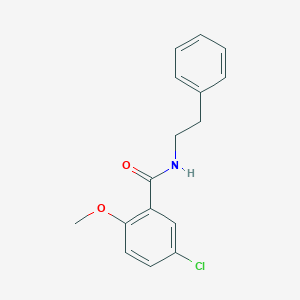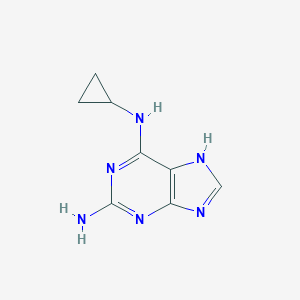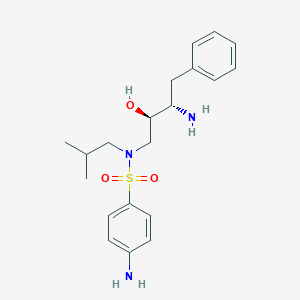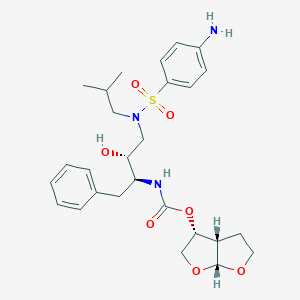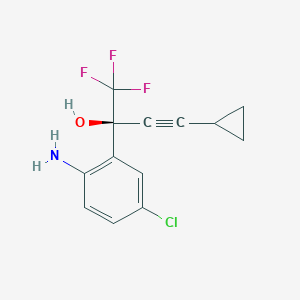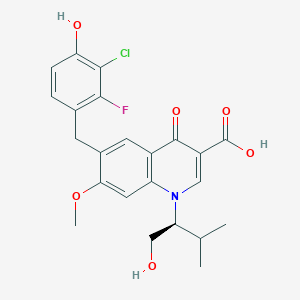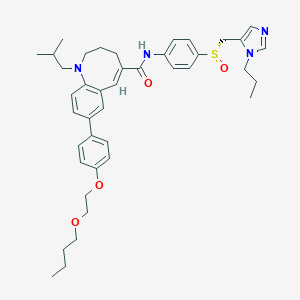
西尼曲瑞韦
描述
Cenicriviroc is a pharmaceutical compound that has gained attention for its potential therapeutic applications. It is primarily known for its role as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). These receptors are involved in various inflammatory and immune responses, making cenicriviroc a promising candidate for treating conditions such as HIV infection, non-alcoholic steatohepatitis, and potentially COVID-19 .
作用机制
西尼克利维罗通过结合并抑制 CCR2 和 CCR5 受体发挥作用。这些受体参与免疫细胞的募集和激活。 通过阻断这些受体,西尼克利维罗可阻止免疫细胞迁移到炎症部位,从而减少炎症和免疫反应 .
生化分析
Biochemical Properties
Cenicriviroc interacts with CCR2 and CCR5 receptors, functioning as an entry inhibitor that prevents the virus from entering into a human cell . The inhibition of CCR2 may have an anti-inflammatory effect . In vitro studies have shown that cenicriviroc can effectively prevent the nerve injury-induced increase in CCL3 in the spinal cord and dorsal root ganglia .
Cellular Effects
Cenicriviroc has demonstrated potential to reduce respiratory and cardiovascular organ failures related to COVID-19 by inhibiting the CCR2 and CCR5 pathways . This could attenuate or prevent inflammation or fibrosis in both early and late stages of the disease and improve outcomes of COVID-19 . In vitro studies have shown that cenicriviroc can alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury .
Molecular Mechanism
Cenicriviroc exerts its effects at the molecular level primarily through its antagonistic action on CCR2 and CCR5 receptors . By binding to these receptors, it prevents the virus from entering human cells . In addition, the inhibition of CCR2 may have an anti-inflammatory effect .
Temporal Effects in Laboratory Settings
In a study investigating the effects of cenicriviroc on hepatic impairment, participants received cenicriviroc 150 mg once daily for 14 days . The study found that cenicriviroc exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Dosage Effects in Animal Models
In animal models of liver and kidney fibrosis, cenicriviroc showed antifibrotic effects at doses ≥20 mg/kg/day . At these doses, significant reductions in collagen deposition, and collagen type 1 protein and mRNA expression were observed across the three animal models of fibrosis .
Metabolic Pathways
Cenicriviroc is metabolized by the liver . As a dual CCR2/CCR5 antagonist, it is being evaluated for the treatment of non-alcoholic steatohepatitis, a liver condition associated with metabolic disorders .
Transport and Distribution
As cenicriviroc is metabolized by the liver, it was investigated in hepatically impaired participants for pharmacokinetic changes . The study found that cenicriviroc exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
准备方法
合成路线和反应条件
西尼克利维罗是通过一系列涉及多个步骤的化学反应合成的。合成始于关键中间体的制备,然后将其置于各种反应条件下以形成最终化合物。 该过程涉及使用丁氧基乙醇、咪唑和亚砜等试剂 .
工业生产方法
西尼克利维罗的工业生产涉及将实验室合成扩大到更大的规模。这需要优化反应条件以确保最终产物的产率和纯度高。 该过程经过精心监控以保持一致性和质量 .
化学反应分析
反应类型
西尼克利维罗经历了几种类型的化学反应,包括:
氧化: 西尼克利维罗中的亚砜基团可以氧化形成砜衍生物。
还原: 咪唑环可以在特定条件下被还原。
取代: 苯基和咪唑环可以发生各种取代反应
常用试剂和条件
涉及西尼克利维罗的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 .
主要形成的产物
相似化合物的比较
西尼克利维罗在 CCR2 和 CCR5 受体的双重拮抗作用方面是独一无二的。类似的化合物包括:
BMS-813160: 另一种正在研究用于类似应用的 CCR2/CCR5 双重拮抗剂.
PF-04634817:
属性
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKCRDVVKJPKG-WHERJAGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-25-3 | |
| Record name | Cenicriviroc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cenicriviroc [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cenicriviroc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CENICRIVIROC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


